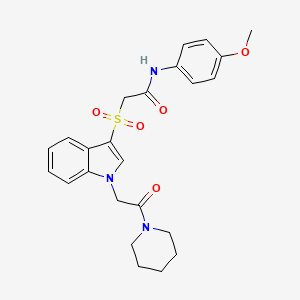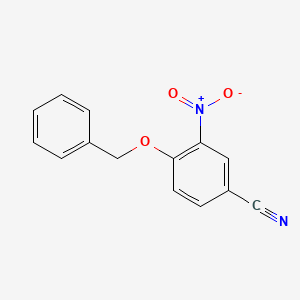
Methyl (methylcarbamoyl)formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (methylcarbamoyl)formate is a chemical compound with the molecular formula C4H7NO3 . It has a molecular weight of 117.1 . The IUPAC name for this compound is methyl (methylamino)(oxo)acetate .
Synthesis Analysis
Formate can be efficiently produced via electrochemical or photochemical catalytic conversion of CO2, and it can be directly used as an organic carbon source by microorganisms . In theory, formate can be used as the sole carbon source for the microbial production of high-value-added chemicals . Methyl formate is produced commercially by the carbonylation of methanol with carbon monoxide, catalyzed by strong liquid bases .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7NO3/c1-5-3(6)4(7)8-2/h1-2H3, (H,5,6) . The InChI Key is BOUBGTOCRMNMLJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction pathways and potential energy profiles are theoretically explored for H-abstraction, addition and addition–dissociation reactions of methyl formate . The reactions leading to methyl formate are initiated by a number of different electron–molecule interactions that produce CH3O˙ radicals .Physical And Chemical Properties Analysis
This compound is a colorless liquid with an ethereal odor, high vapor pressure, and low surface tension . It has a melting point of −100 °C and boils at 32 °C . Methyl formate has a density of 0.97 g/cm3 at standard conditions .Applications De Recherche Scientifique
Formation in Cosmic Conditions
Methyl formate, a closely related compound, is studied for its formation after cosmic ion irradiation of icy grain mantles in space, suggesting a solid-state route in the interstellar medium. This process is believed to contribute significantly to the observed abundances of methyl formate in dense molecular clouds, indicating a key role in astrochemistry (Modica & Palumbo, 2010).
Structural Analysis and Physical Properties
The microwave spectrum and structural analysis of methyl formate provide insight into its molecular geometry and internal rotation barriers, essential for understanding its behavior in various chemical reactions and environments (Curl, 1959).
Green Chemistry Applications
Methyl formate serves as a green and efficient carbonylating agent in the synthesis of methyl phenyl carbonate from phenol, showcasing its potential in sustainable chemical processes (Yalfani et al., 2013). Additionally, CuO Nanoparticle-Decorated TiO2-Nanotube Heterojunctions have been explored for the direct synthesis of methyl formate via photo-oxidation of methanol, further emphasizing its role in green chemistry (Zhang et al., 2020).
Formation Mechanisms and Kinetic Studies
Research has delved into the formation mechanisms and kinetics of methyl formate in various conditions, including its production through the warm-up phase of hot molecular cores and sequential photo-oxidation processes. These studies illuminate the complex pathways and conditions under which methyl formate can be formed and decomposed, offering insights into its role in both terrestrial and extraterrestrial chemistry (Herbst, 2006), (Phillips et al., 2013).
Catalysis and Chemical Synthesis
The catalytic effectiveness of various compounds for the synthesis of methyl formate from other substrates underlines its significance in chemical manufacturing processes. This includes studies on the use of methyl formate as a carbonylating agent and its role in the synthesis of valuable chemicals from coal, pointing to innovative approaches in industrial chemistry and fuel technology (Rong et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Formate can be efficiently produced via electrochemical or photochemical catalytic conversion of CO2, and it can be directly used as an organic carbon source by microorganisms . The transformation of CO2 and CO2-derived chemicals into high value-added chemicals is an important method for reducing CO2 emissions and achieving carbon neutrality .
Propriétés
IUPAC Name |
methyl 2-(methylamino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-5-3(6)4(7)8-2/h1-2H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUBGTOCRMNMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

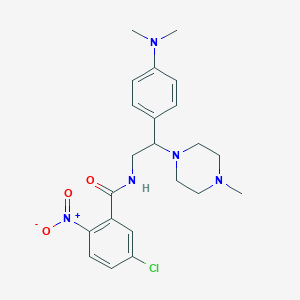
![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)
![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)
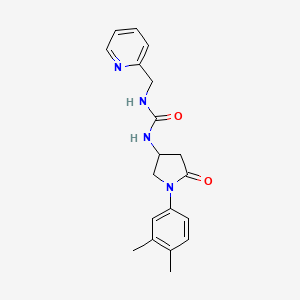
![4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate](/img/structure/B2938687.png)

![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)

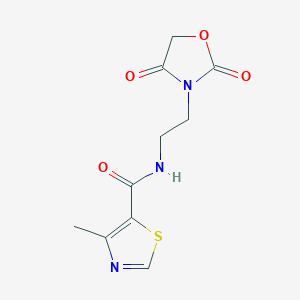
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2938693.png)
